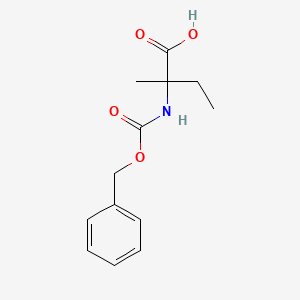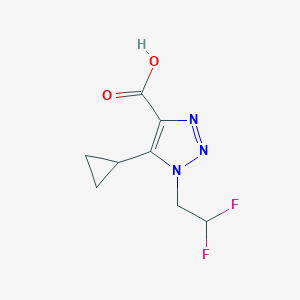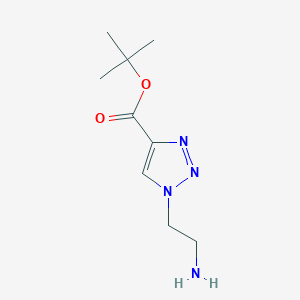![molecular formula C10H15F3O B13567691 3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B13567691.png)
3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol is a chemical compound characterized by a bicyclic structure with a trifluoropropanol group. This compound is notable for its unique structural features, which include a bicyclo[2.2.1]heptane ring system and a trifluoromethyl group. These structural elements contribute to its distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol typically involves the following steps:
Formation of the Bicyclo[2.2.1]heptane Ring: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the Diels-Alder reaction and specialized catalysts for the trifluoromethylation step.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the bicyclic structure can influence its overall stability and reactivity. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s interactions with biological targets.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: This compound shares the bicyclic structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1,1,1-Trifluoropropan-2-ol: This compound contains the trifluoromethyl group but lacks the bicyclic structure, leading to different physical and chemical characteristics.
Uniqueness: 3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol is unique due to the combination of its bicyclic structure and trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C10H15F3O |
|---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C10H15F3O/c11-10(12,13)9(14)5-8-4-6-1-2-7(8)3-6/h6-9,14H,1-5H2 |
InChI Key |
JYGQPTGMWOZAKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



aminehydrochloride](/img/structure/B13567618.png)



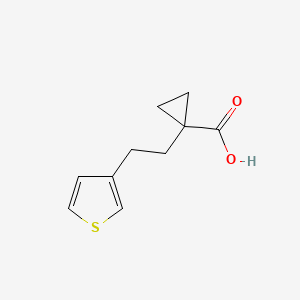
![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid](/img/structure/B13567668.png)

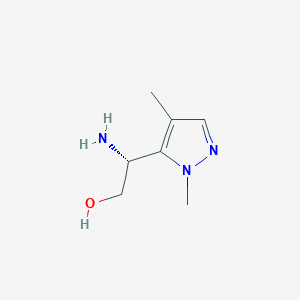
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13567675.png)
